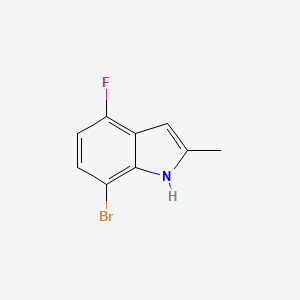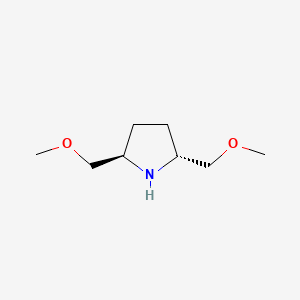![molecular formula C10H15ClN2O2 B2571018 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide CAS No. 2411261-03-3](/img/structure/B2571018.png)
7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound featuring a unique azabicyclo[2.2.1]heptane framework. This structure is notable for its rigidity and the presence of both a chloropropanoyl and a carboxamide functional group. Compounds with such frameworks are often explored for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Azabicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications to introduce the nitrogen atom.
Introduction of the Chloropropanoyl Group: This step involves the acylation of the azabicyclo[2.2.1]heptane core with 2-chloropropanoyl chloride under basic conditions.
Formation of the Carboxamide Group: The final step is the conversion of the resulting intermediate to the carboxamide via reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the chloropropanoyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or thioesters.
科学的研究の応用
Chemistry
In chemistry, 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the effects of rigid bicyclic structures on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may interact with biological targets in ways that more flexible molecules cannot, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide depends on its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The chloropropanoyl and carboxamide groups can form hydrogen bonds and other interactions with the target, stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic framework but with an oxygen atom instead of nitrogen.
7-Azabicyclo[2.2.1]heptane Derivatives: These compounds have the same core structure but different substituents.
Uniqueness
7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of both a chloropropanoyl and a carboxamide group on the azabicyclo[2.2.1]heptane core. This combination of functional groups and the rigid bicyclic structure provides distinct chemical and biological properties not found in other similar compounds.
This detailed overview should provide a comprehensive understanding of 7-(2-Chloropropanoyl)-7-azabicyclo[221]heptane-1-carboxamide, its synthesis, reactions, applications, and uniqueness
特性
IUPAC Name |
7-(2-chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-6(11)8(14)13-7-2-4-10(13,5-3-7)9(12)15/h6-7H,2-5H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZYRBEAFBSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)


![7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2570945.png)


![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)
![2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B2570953.png)
![4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2570954.png)
![3-[3-(Benzyloxy)phenyl]propanenitrile](/img/structure/B2570958.png)
